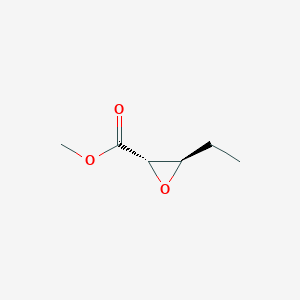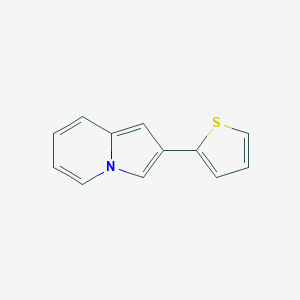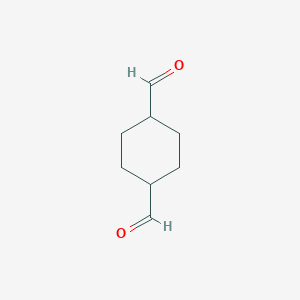
Cyclohexane-1,4-dicarbaldehyde
Descripción general
Descripción
Cyclohexane-1,4-dicarbaldehyde is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . The structure of this compound contains a cyclohexane ring, where carbons 1 and 4 are attached to the aldehyde groups .
Synthesis Analysis
One method of synthesizing this compound involves the pyrolysis of 1,4-Bis (allyloxymethyl)cyclohexane at 540–545° . This process primarily yields this compound, which, after a Tollens reaction, gives cyclohexane-1,1,4,4-tetramethanol .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with aldehyde groups attached to carbons 1 and 4 . The InChI code for this compound is 1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.18 . It is a liquid at room temperature . The compound should be stored in an inert atmosphere, under -20C .Safety and Hazards
Cyclohexane-1,4-dicarbaldehyde is considered hazardous. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and eye irritation. It may cause drowsiness or dizziness . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and using personal protective equipment as required .
Propiedades
IUPAC Name |
cyclohexane-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLKVRIQGSSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342945 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33424-83-8 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
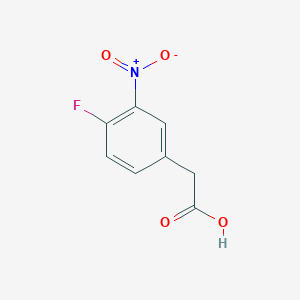
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
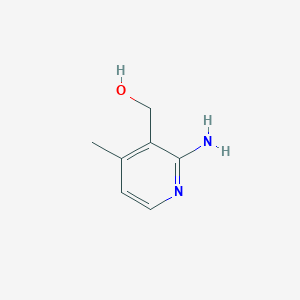


![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
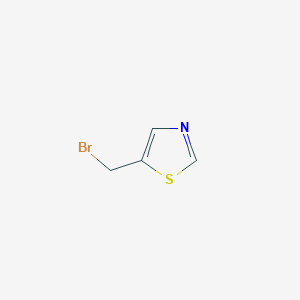
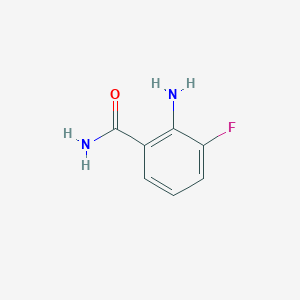
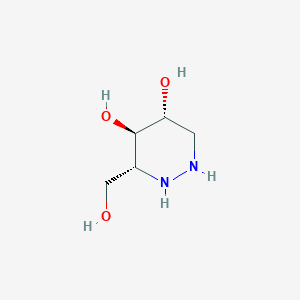


![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
